![molecular formula C12H13NO2S B12596800 2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile CAS No. 646066-76-4](/img/structure/B12596800.png)
2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile is an organic compound that features a benzenesulfonyl group attached to a nitrile group through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile typically involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature. This is followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new catalytic processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the nitrile group.
2-[(Benzenesulfonyl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Sulfonamides: Compounds with a sulfonyl group attached to an amine.
Uniqueness
2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile is unique due to the presence of both a benzenesulfonyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
646066-76-4 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C12H13NO2S/c1-10(2)11(8-13)9-16(14,15)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |
InChI Key |
XZKOWQVAFHPYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CS(=O)(=O)C1=CC=CC=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


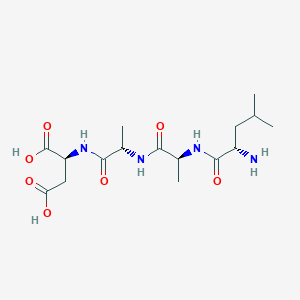


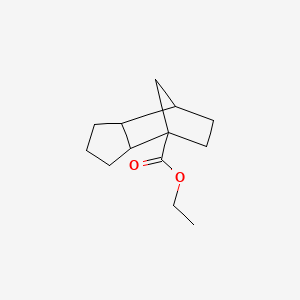
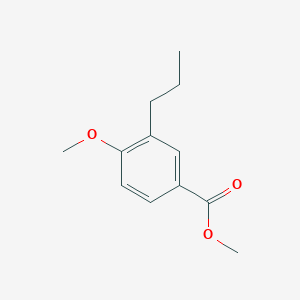


![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
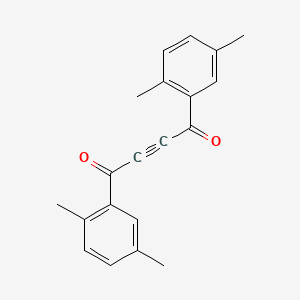
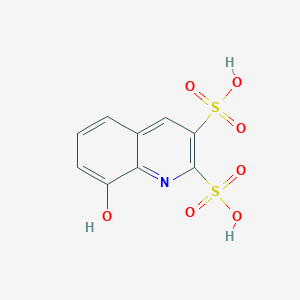
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
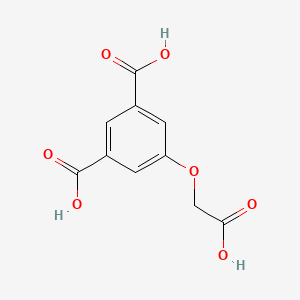
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
